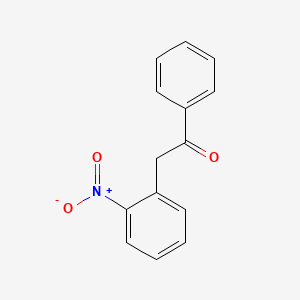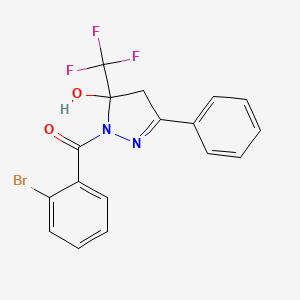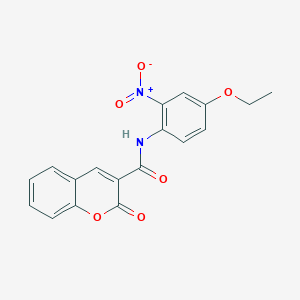
N-cyclohexyl-2-methoxycyclohexanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-methoxycyclohexanamine oxalate is a chemical compound that belongs to the class of arylcyclohexylamines. This compound is a derivative of cyclohexanamine and is commonly known as Methoxcyclohexamine (MXE). MXE is a psychoactive substance that has been used for recreational purposes. However,
Mecanismo De Acción
N-cyclohexyl-2-methoxycyclohexanamine oxalate acts as an NMDA receptor antagonist by binding to the receptor and blocking its activity. This results in a decrease in the release of glutamate, which is an excitatory neurotransmitter. The decrease in glutamate release leads to a decrease in neuronal activity in the brain. This mechanism of action is similar to that of ketamine, which is a well-known NMDA receptor antagonist.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation. This compound has also been shown to increase the release of acetylcholine, which is involved in learning and memory. In addition, this compound has been found to decrease the release of norepinephrine, which is involved in the body's stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclohexyl-2-methoxycyclohexanamine oxalate in lab experiments is that it is a potent NMDA receptor antagonist, which makes it a useful tool for investigating the role of the NMDA receptor in the brain. However, this compound has a number of limitations. It is a psychoactive substance that can have unpredictable effects on behavior and cognition. In addition, this compound has a short half-life, which means that its effects are relatively short-lived.
Direcciones Futuras
There are a number of future directions for research on N-cyclohexyl-2-methoxycyclohexanamine oxalate. One area of research is the development of new NMDA receptor antagonists that have fewer psychoactive effects. Another area of research is the investigation of the potential therapeutic uses of this compound, particularly in the treatment of chronic pain. Finally, research is needed to better understand the long-term effects of this compound on the brain and behavior.
Conclusion:
In conclusion, this compound is a potent NMDA receptor antagonist that has been used in scientific research to investigate the role of the NMDA receptor in the brain. This compound has a number of biochemical and physiological effects, and it has potential therapeutic uses in the treatment of chronic pain. However, this compound is a psychoactive substance that can have unpredictable effects on behavior and cognition, and more research is needed to understand its long-term effects on the brain and behavior.
Métodos De Síntesis
N-cyclohexyl-2-methoxycyclohexanamine oxalate can be synthesized by reacting 3-methoxyphenylacetonitrile with cyclohexylmagnesium bromide, followed by reduction of the resulting imine with lithium aluminum hydride. The final step involves the reaction of the resulting amine with oxalic acid to form the oxalate salt.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-methoxycyclohexanamine oxalate has been used in scientific research to investigate its effects on the central nervous system. This compound is a potent NMDA receptor antagonist, which means it blocks the activity of the NMDA receptor in the brain. This receptor is involved in learning, memory, and pain perception. This compound has been shown to have analgesic effects, which make it a potential therapeutic agent for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-cyclohexyl-2-methoxycyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-15-13-10-6-5-9-12(13)14-11-7-3-2-4-8-11/h11-14H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUBMYORYPUWEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5091240.png)
![4-[4-(3-isopropylphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5091247.png)

![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5091260.png)
![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5091266.png)

![4-{2-[1-(2-methoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]hydrazino}benzenesulfonic acid](/img/structure/B5091281.png)

![N-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-N-cyanoguanidine](/img/structure/B5091311.png)

![2-ethyl-3-(4-fluorophenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091322.png)

![5-[({3-[(1-ethylpentyl)oxy]propyl}amino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5091327.png)
